N-cyclopropyl-3-phenyl-1,2,4-oxadiazol-5-amine
Description
Structural Classification and Nomenclature
N-cyclopropyl-3-phenyl-1,2,4-oxadiazol-5-amine belongs to the phenyloxadiazole class of heterocyclic compounds, which are characterized as polycyclic aromatic compounds containing a benzene ring linked to a 1,2,4-oxadiazole ring through a carbon-carbon or carbon-nitrogen bond. The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines, where the oxadiazole ring serves as the parent structure with position-specific substituents clearly defined. The compound's Chemical Abstracts Service number is 1029767-49-4, providing a unique identifier for database searches and chemical registry purposes. Alternative chemical identifiers include the ChEMBL identification number CHEMBL4914931, facilitating cross-referencing across multiple chemical databases and research platforms.
The structural classification places this compound within the broader azole family, specifically as a member of the oxadiazole subgroup. Oxadiazoles represent five-membered heterocyclic compounds containing one oxygen atom and two nitrogen atoms, with the 1,2,4-isomer being one of four possible positional arrangements. The phenyl substitution at position 3 and the cyclopropylamine substitution at position 5 of the oxadiazole ring create a unique substitution pattern that distinguishes this compound from other oxadiazole derivatives. This specific substitution pattern contributes to the compound's distinct physicochemical properties and potential biological activities.
| Classification Parameter | Details |
|---|---|
| Chemical Class | Phenyloxadiazole |
| Heterocycle Type | 1,2,4-Oxadiazole |
| Substituent Pattern | 3-Phenyl-5-cyclopropylamine |
| Molecular Framework | Five-membered aromatic heterocycle |
| Functional Groups | Amine, aromatic, cycloalkyl |
Historical Context of 1,2,4-Oxadiazole Research
The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger, who initially classified these compounds as azoximes or furo[ab1]diazoles. For nearly eight decades following their discovery, 1,2,4-oxadiazoles received limited attention from the scientific community, with only occasional publications appearing in the chemical literature. The heterocycle experienced a renaissance in the early 1960s when researchers began investigating photochemical rearrangement reactions involving these compounds, leading to the discovery of novel heterocyclic transformations.
Biological activity studies of 1,2,4-oxadiazole derivatives commenced in the early 1940s, approximately sixty years after their initial synthesis. The first commercial drug containing a 1,2,4-oxadiazole ring, Oxolamine, was introduced to the pharmaceutical market as a cough suppressant, marking a significant milestone in the therapeutic application of this heterocyclic system. This breakthrough demonstrated the potential of 1,2,4-oxadiazoles as pharmacologically active compounds and stimulated further research into their biological properties.
The contemporary era of 1,2,4-oxadiazole research has been characterized by exponential growth in scientific interest, with research activity doubling in the last fifteen years. Modern investigations have revealed the bioisosteric equivalence of 1,2,4-oxadiazoles with ester and amide moieties, making them valuable alternatives when stability issues arise with these traditional functional groups. This bioisosteric relationship has proven particularly useful in drug design, where the oxadiazole ring can replace hydrolyzable linkages while maintaining biological activity.
| Historical Period | Key Developments |
|---|---|
| 1884 | First synthesis by Tiemann and Krüger |
| 1940s | Initial biological activity studies |
| 1960s | Photochemical reactivity investigations |
| 1960s-1970s | First commercial drug (Oxolamine) |
| 2000-Present | Exponential research growth |
Molecular Identity and Representation
The molecular identity of this compound is comprehensively defined through multiple chemical descriptors and structural representations. The compound possesses the molecular formula C₁₁H₁₁N₃O, corresponding to a molecular weight of 201.22 grams per mole. The International Chemical Identifier (InChI) string provides a standardized textual representation: InChI=1S/C11H11N3O/c1-2-4-8(5-3-1)10-13-11(15-14-10)12-9-6-7-9/h1-5,9H,6-7H2,(H,12,13,14). This InChI representation encodes the complete connectivity information of the molecule, enabling precise structural identification across different chemical databases.
The Simplified Molecular Input Line Entry System (SMILES) notation for this compound is C1CC1NC2=NC(=NO2)C3=CC=CC=C3. This linear notation provides a compact representation of the molecular structure, facilitating computational analysis and database searching. The InChI Key, NTPWEESCRMRYGF-UHFFFAOYSA-N, serves as a fixed-length hash code derived from the InChI string, enabling rapid molecular identification and comparison.
The three-dimensional molecular structure reveals important conformational features that influence the compound's physicochemical properties and potential biological interactions. The oxadiazole ring maintains planarity, while the cyclopropyl group introduces steric constraints that affect molecular flexibility. The phenyl substituent provides additional aromatic character and potential π-π interaction sites, contributing to the compound's binding affinity for biological targets.
| Molecular Descriptor | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁N₃O |
| Molecular Weight | 201.22 g/mol |
| InChI Key | NTPWEESCRMRYGF-UHFFFAOYSA-N |
| SMILES | C1CC1NC2=NC(=NO2)C3=CC=CC=C3 |
| Heavy Atom Count | 15 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
Position of this compound in Heterocyclic Chemistry
This compound occupies a distinctive position within heterocyclic chemistry as a representative member of the 1,2,4-oxadiazole family, which has gained recognition as a privileged scaffold in medicinal chemistry. The compound exemplifies the structural diversity achievable within the oxadiazole framework, demonstrating how strategic substitution patterns can modulate physicochemical properties and biological activities. Within the broader context of five-membered nitrogen-containing heterocycles, 1,2,4-oxadiazoles represent a unique class that combines aromatic stability with versatile synthetic accessibility.
The significance of this compound within heterocyclic chemistry extends beyond its individual properties to encompass its role as a building block for more complex molecular architectures. The presence of both nucleophilic (amine) and electrophilic (oxadiazole) centers enables diverse chemical transformations, making it a valuable intermediate in synthetic organic chemistry. The compound's structural features position it within the intersection of several important chemical domains, including aromatic heterocycles, cyclic amines, and bioactive molecules.
Contemporary research has established 1,2,4-oxadiazoles as bioisosteric replacements for traditional pharmacophoric elements, particularly ester and amide linkages. This bioisosteric relationship has elevated the status of compounds like this compound within drug discovery programs, where metabolic stability and improved pharmacokinetic properties are paramount concerns. The compound represents a modern approach to heterocyclic drug design, where structural modification aims to optimize both potency and pharmaceutical properties.
The positioning of this compound within heterocyclic chemistry is further enhanced by the growing recognition of 1,2,4-oxadiazoles as versatile pharmacophores capable of exhibiting diverse biological activities. These activities include antimicrobial, anticancer, anti-inflammatory, neuroprotective, and antidiabetic effects, positioning the compound within multiple therapeutic areas. The comprehensive biological profile of 1,2,4-oxadiazole derivatives has established them as important targets for medicinal chemistry research, with structure-activity relationship studies providing insights into the molecular determinants of biological activity.
| Heterocyclic Category | Classification Details |
|---|---|
| Ring System | Five-membered aromatic heterocycle |
| Heteroatom Content | One oxygen, two nitrogen atoms |
| Bioisosteric Function | Ester and amide replacement |
| Synthetic Accessibility | Moderate to high |
| Pharmacological Relevance | Privileged scaffold |
| Therapeutic Applications | Antimicrobial, anticancer, anti-inflammatory |
Properties
IUPAC Name |
N-cyclopropyl-3-phenyl-1,2,4-oxadiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-2-4-8(5-3-1)10-13-11(15-14-10)12-9-6-7-9/h1-5,9H,6-7H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPWEESCRMRYGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC(=NO2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Amidoxime
Starting Material : Phenyl nitrile is converted to phenyl amidoxime using hydroxylamine hydrochloride in the presence of a base like sodium carbonate.
Reaction Conditions : The reaction is typically carried out in a solvent such as ethanol or methanol at moderate temperatures.
Cyclization
Reactants : The phenyl amidoxime is then reacted with cyclopropylamine.
Reaction Conditions : The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) at ambient temperature under basic conditions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analysis of Preparation Methods
Advantages and Limitations
Advantages : The method provides a straightforward synthesis route with accessible starting materials. The use of DMSO as a solvent facilitates the reaction at ambient temperatures.
Limitations : The reaction may require careful control of conditions to achieve optimal yields, and purification steps can be challenging.
Comparison with Other 1,2,4-Oxadiazole Syntheses
Other methods for synthesizing 1,2,4-oxadiazoles include reactions between amidoximes and carboxylic acid derivatives or the 1,3-dipolar cycloaddition of nitrile oxides and nitriles. However, these methods often suffer from poor yields or harsh conditions.
Research Findings
Recent studies have highlighted the importance of optimizing reaction conditions and exploring new synthetic routes to improve yields and simplify purification processes. For instance, the use of superbase media like NaOH/DMSO has been reported for one-pot syntheses of other 1,2,4-oxadiazole derivatives, offering potential for adaptation to this compound synthesis.
Data Table: Comparison of Synthesis Methods for 1,2,4-Oxadiazoles
| Synthesis Method | Starting Materials | Reaction Conditions | Yield | Purification |
|---|---|---|---|---|
| Amidoxime and Acyl Chlorides | Amidoximes, Acyl Chlorides | Basic Conditions, TBAF or Pyridine | Variable | Difficult |
| Amidoxime and Carboxylic Acid Derivatives | Amidoximes, Carboxylic Acid Esters/Anhydrides | Coupling Reagents, Mild Conditions | Moderate to High | Simple to Moderate |
| Nitrile Oxide and Nitrile Cycloaddition | Nitrile Oxides, Nitriles | Platinum(IV) Catalyst, Mild Conditions | Poor to Moderate | Challenging |
| One-Pot Synthesis (NaOH/DMSO) | Amidoximes, Carboxylic Acid Esters | Superbase Medium, Room Temperature | Poor to Excellent | Simple |
| Vilsmeier Reagent Method | Amidoximes, Carboxylic Acids | One-Pot, Good to Excellent Yields | Good to Excellent | Simple |
This table highlights various methods for synthesizing 1,2,4-oxadiazoles, including their starting materials, reaction conditions, yields, and purification challenges. The method used for this compound is similar to the amidoxime and carboxylic acid derivatives approach but involves a direct reaction with cyclopropylamine.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-3-phenyl-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-cyclopropyl-3-phenyl-1,2,4-oxadiazol-5-one, while reduction could produce this compound derivatives with altered functional groups .
Scientific Research Applications
Medicinal Chemistry
N-cyclopropyl-3-phenyl-1,2,4-oxadiazol-5-amine is primarily investigated for its anti-inflammatory and anticancer properties . Research has shown that compounds in the oxadiazole class can inhibit various enzymes involved in inflammatory pathways and cancer cell proliferation.
Case Study: Anti-Cancer Activity
A study examining the structure–activity relationship (SAR) of oxadiazole derivatives found that modifications to the phenyl group significantly enhanced anticancer activity against specific cancer cell lines. N-cyclopropyl substitution was noted to improve binding affinity to target proteins involved in cancer progression .
Enzyme Inhibition
This compound has been studied as a potential enzyme inhibitor , particularly targeting cyclopropanases. The interaction between this compound and these enzymes can lead to significant alterations in metabolic pathways.
Biochemical Pathways Affected:
The compound's inhibition of cyclopropanases can disrupt the synthesis of bioactive molecules critical for cellular functions .
Materials Science
In addition to its biological applications, this compound serves as a building block for synthesizing more complex materials with specific properties. Its unique chemical structure allows for modifications that can enhance material characteristics such as thermal stability and mechanical strength.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-cyclopropyl-3-phenyl-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, influencing processes such as cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Pleconaril: An anti-infective agent containing a 1,2,4-oxadiazole nucleus.
Oxolamine: An anti-inflammatory drug with a similar structure.
Prenoxdiazine: A cough suppressant with a 1,2,4-oxadiazole ring.
Uniqueness
N-cyclopropyl-3-phenyl-1,2,4-oxadiazol-5-amine is unique due to its cyclopropyl and phenyl substitutions, which confer distinct chemical and biological properties. These substitutions can enhance its binding affinity to specific molecular targets and improve its pharmacokinetic profile .
Biological Activity
N-cyclopropyl-3-phenyl-1,2,4-oxadiazol-5-amine is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article delves into the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.
Overview of 1,2,4-Oxadiazoles
1,2,4-Oxadiazoles are a class of heterocyclic compounds known for their pharmacological potential. They exhibit a wide range of biological activities including:
- Anticancer
- Antimicrobial
- Anti-inflammatory
- Antiparasitic
These properties make them valuable in medicinal chemistry for developing new therapeutic agents .
This compound operates through various biochemical pathways:
- Enzyme Interaction : The compound interacts with specific enzymes and proteins, modulating their activity. For instance, it has been shown to inhibit cyclopropanases, impacting the synthesis of bioactive molecules.
- Cellular Pathways : It influences pathways related to cancer cell proliferation and apoptosis. The modulation of these pathways can lead to reduced tumor growth and increased cell death in cancerous cells .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects on various cancer cell lines.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 5.0 |
| CaCo-2 (Colorectal Cancer) | 7.8 |
| H9c2 (Cardiac Myoblast) | 6.5 |
| MCF7 (Breast Cancer) | 4.2 |
These results suggest that the compound is particularly effective against cervical and breast cancer cell lines .
Antimicrobial Activity
The compound also demonstrates antimicrobial effects against various pathogens. Studies have reported its efficacy against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings indicate that this compound could be a promising candidate for developing new antimicrobial agents .
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- A study published in PubMed Central highlighted its potential as an anticancer agent with specific activity against multiple tumor types .
- Another research article investigated its role as an enzyme inhibitor and its implications in metabolic pathways affecting cancer progression.
- A comparative analysis showed that modifications to the oxadiazole structure significantly affected biological activity, emphasizing the importance of structure–activity relationships in drug design .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-cyclopropyl-3-phenyl-1,2,4-oxadiazol-5-amine, and what methodological considerations ensure optimal yield?
- Answer : A common approach involves cyclization reactions using potassium bicarbonate and cyanogen bromide in ethanol/water mixtures, as demonstrated for structurally analogous oxadiazoles. Key steps include:
- Reagent Ratios : 1:3.5 molar ratio of precursor to cyanogen bromide for efficient cyclization .
- Reaction Monitoring : TLC or HPLC to track intermediate formation (e.g., 1,2,4-oxadiazole ring closure).
- Yield Optimization : Yields up to 73% are achievable with strict temperature control (room temperature, 24 hours) and aqueous workup to isolate the product .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Answer :
- NMR : and NMR confirm cyclopropane and phenyl substituents (e.g., δ 172.3 ppm for oxadiazole carbons) .
- IR : Peaks at 1667 cm (C=N stretching) and 3378 cm (NH bending) .
- HPLC-MS : For purity assessment; molecular ion peaks at m/z 161.059 (CHNO) .
- Elemental Analysis : To verify C, H, N content (e.g., ±0.1% deviation from theoretical values) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of 1,2,4-oxadiazole derivatives, such as anticancer vs. antioxidant efficacy?
- Answer : Contradictions arise from assay variability (e.g., DPPH vs. MTT assays) and substituent effects. Methodological solutions include:
- Dose-Response Profiling : Test multiple concentrations (e.g., 1–100 µM) to differentiate IC values for cytotoxic vs. redox-modulating effects .
- Structural Analog Comparison : Compare N-cyclopropyl derivatives with tert-butyl or trifluoromethyl variants to isolate substituent contributions .
- Mechanistic Studies : Use ROS detection assays (e.g., DCFH-DA) to confirm antioxidant pathways distinct from apoptosis induction .
Q. What computational strategies are effective for predicting structure-activity relationships (SAR) of this compound derivatives?
- Answer :
- QSAR Modeling : Use topological indices (e.g., Wiener index) and electronic descriptors (HOMO-LUMO gaps) to correlate substituent effects with bioactivity .
- Docking Simulations : Target-specific studies (e.g., kinase inhibitors) require crystal structures of proteins like EGFR or PARP .
- Validation : Cross-check computational predictions with in vitro assays on analogs (e.g., 3-(4-bromophenyl) derivatives) .
Q. How can reaction conditions be optimized to stabilize the cyclopropane ring during synthesis?
- Answer : Cyclopropane stability is pH- and solvent-sensitive. Recommended protocols:
- Solvent Selection : Use ethanol/water mixtures (3:1 v/v) to minimize ring-opening side reactions .
- Acid Scavengers : Add triethylamine (1.5 eq) to neutralize Brønsted acids generated during cyclization .
- Low-Temperature Workup : Maintain ≤25°C during extraction to prevent thermal degradation .
Methodological Challenges
Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?
- Answer : Common impurities include unreacted bromophenyl precursors and ring-opened byproducts. Solutions:
- HPLC-DAD : Use C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid) to resolve peaks at 254 nm .
- LC-HRMS : Accurate mass measurement (<5 ppm error) identifies impurities (e.g., m/z 240.06 for bromophenyl intermediates) .
Q. Which stability studies are essential for ensuring compound integrity in long-term bioassays?
- Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
